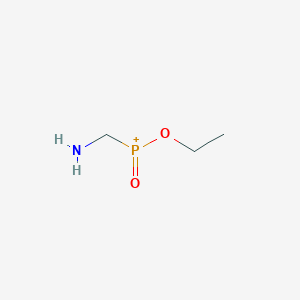
(Aminomethyl)(ethoxy)oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Aminomethyl)(ethoxy)oxophosphanium is a compound that contains a phosphorus atom bonded to an aminomethyl group, an ethoxy group, and an oxo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Aminomethyl)(ethoxy)oxophosphanium can be achieved through several methods. One common approach involves the reaction of ethoxyphosphine with formaldehyde and ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the compound. Additionally, safety measures are implemented to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
(Aminomethyl)(ethoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various phosphine derivatives, phosphine oxides, and substituted phosphines. These products have diverse applications in different fields.
科学的研究の応用
(Aminomethyl)(ethoxy)oxophosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (Aminomethyl)(ethoxy)oxophosphanium involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in enzymes or other proteins, thereby modulating their activity. The pathways involved include coordination to metal ions and participation in redox reactions.
類似化合物との比較
Similar Compounds
Similar compounds to (Aminomethyl)(ethoxy)oxophosphanium include:
- (Aminomethyl)(methoxy)oxophosphanium
- (Aminomethyl)(propoxy)oxophosphanium
- (Aminomethyl)(butoxy)oxophosphanium
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which imparts unique reactivity and properties. The ethoxy group, in particular, influences its solubility and reactivity in different solvents and conditions.
特性
CAS番号 |
115340-19-7 |
|---|---|
分子式 |
C3H9NO2P+ |
分子量 |
122.08 g/mol |
IUPAC名 |
aminomethyl-ethoxy-oxophosphanium |
InChI |
InChI=1S/C3H9NO2P/c1-2-6-7(5)3-4/h2-4H2,1H3/q+1 |
InChIキー |
MHMKTEZHHYOHIY-UHFFFAOYSA-N |
正規SMILES |
CCO[P+](=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)
![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)
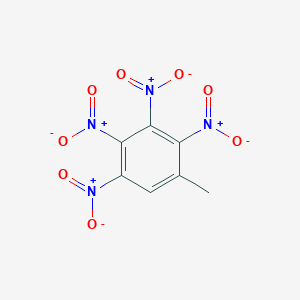
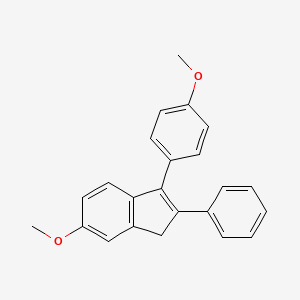
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)
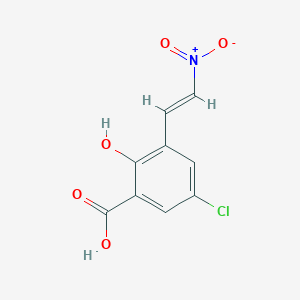
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
![9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14310525.png)
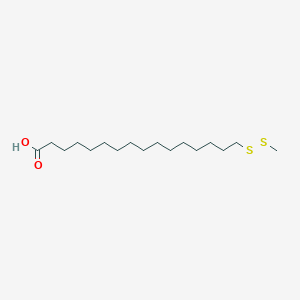
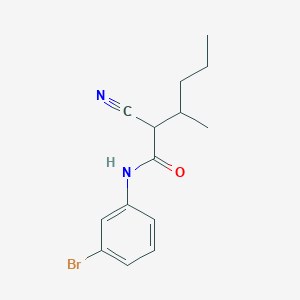
![4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14310536.png)
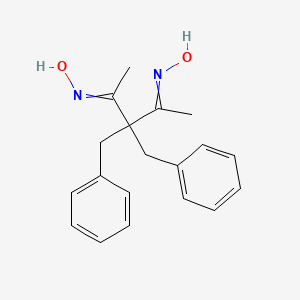
![[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14310542.png)
